8-tert-Butyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the 1-oxa-4-azaspiro[4.5]decane class, characterized by a spirocyclic core that integrates an oxygen and nitrogen atom within its bicyclic framework. Its synthesis likely follows routes similar to those described for related 1-oxa-4-azaspiro[4.5]decane derivatives, involving cyclization of hydroxyamides using oxidizing agents like bis(acetoxy)iodobenzene (PhI(OAc)₂) and copper catalysis .
Properties
IUPAC Name |
8-tert-butyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-25(2,3)21-13-15-26(16-14-21)27(22(17-31-26)24(29)30)23(28)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-12,21-22H,13-17H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODKOUPHFLYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-tert-Butyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl and phenylbenzoyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-tert-Butyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 8-tert-Butyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of spirocyclic compounds are highly sensitive to substituent modifications. Key analogs and their properties include:
*Calculated based on structural similarity and PubChem data.
Biological Activity
8-tert-Butyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, with the CAS number 1326810-02-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 401.54 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H35NO4 |
| Molecular Weight | 401.54 g/mol |
| CAS Number | 1326810-02-9 |
| Synonyms | 8-tert-butyl-4-(4-tert-butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity:
Studies have shown that 8-tert-butyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has potential anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
2. Anti-inflammatory Effects:
This compound has been evaluated for its anti-inflammatory properties. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
3. Antioxidant Properties:
The antioxidant activity of this compound has been assessed through various assays, showing its ability to scavenge free radicals and protect cellular components from oxidative damage.
The mechanisms through which this compound exerts its biological effects involve:
1. Modulation of Signaling Pathways:
Research indicates that it may influence key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.
2. Interaction with Enzymes:
The compound may act as an inhibitor of specific enzymes related to cancer progression and inflammation, although further studies are needed to elucidate these interactions fully.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers evaluated the effects of this compound on breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against these cells.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and reduced levels of inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
